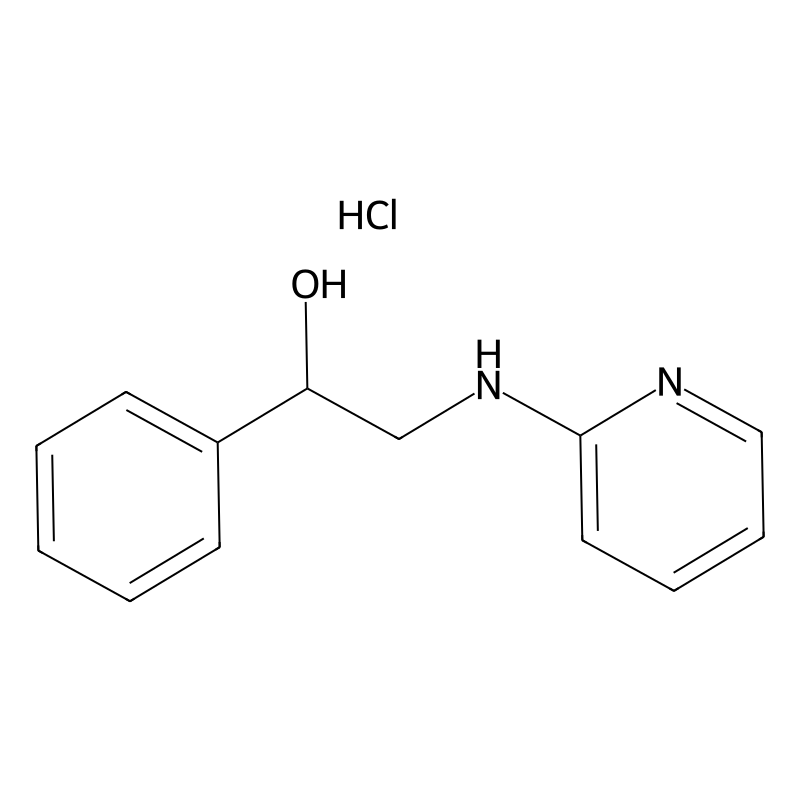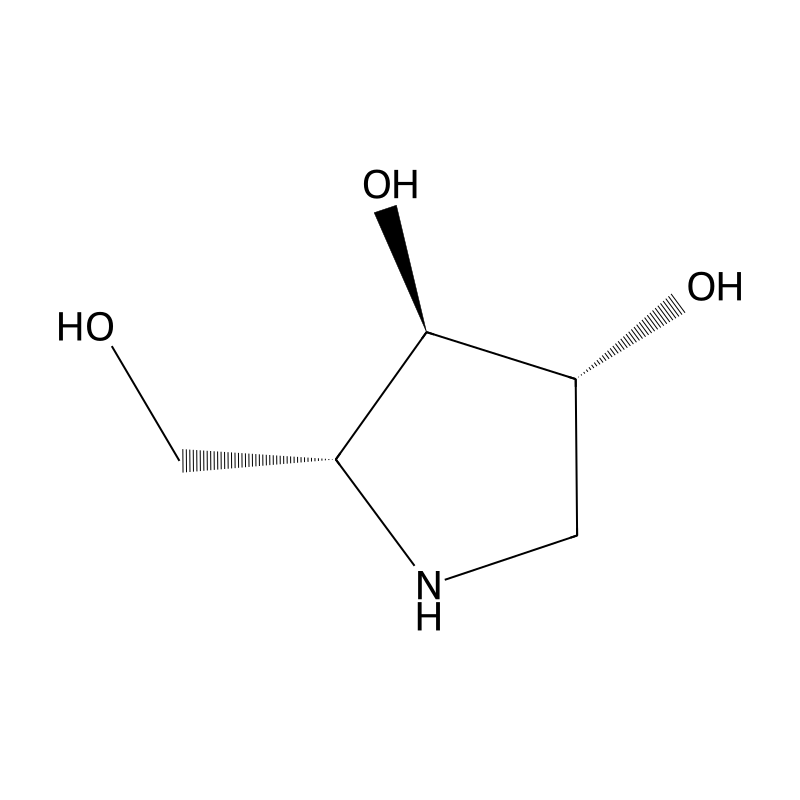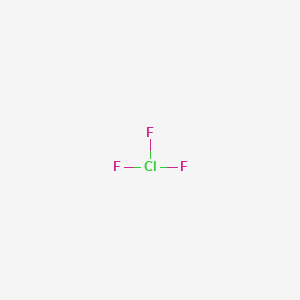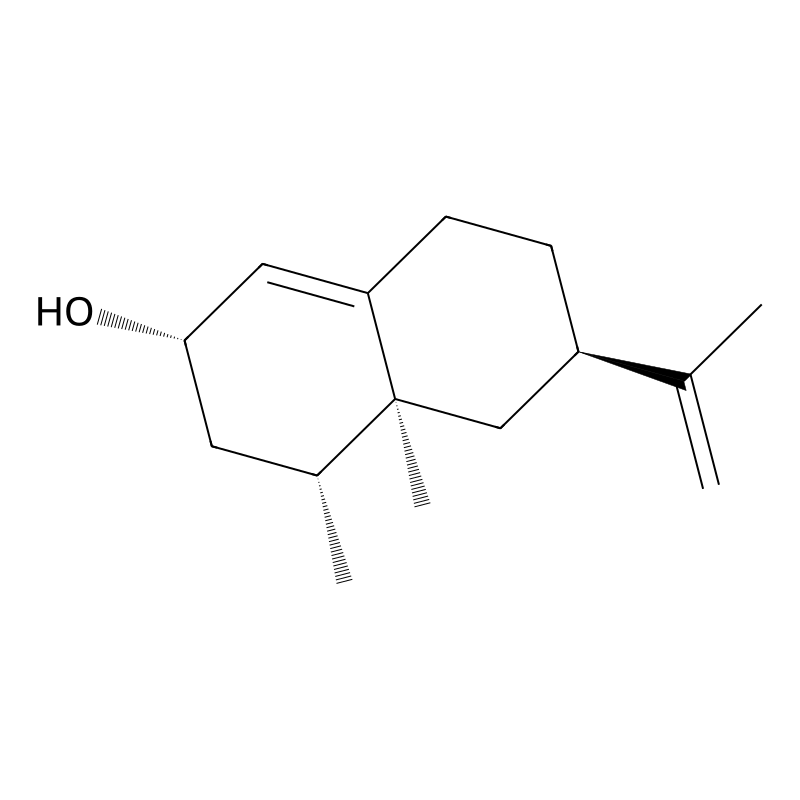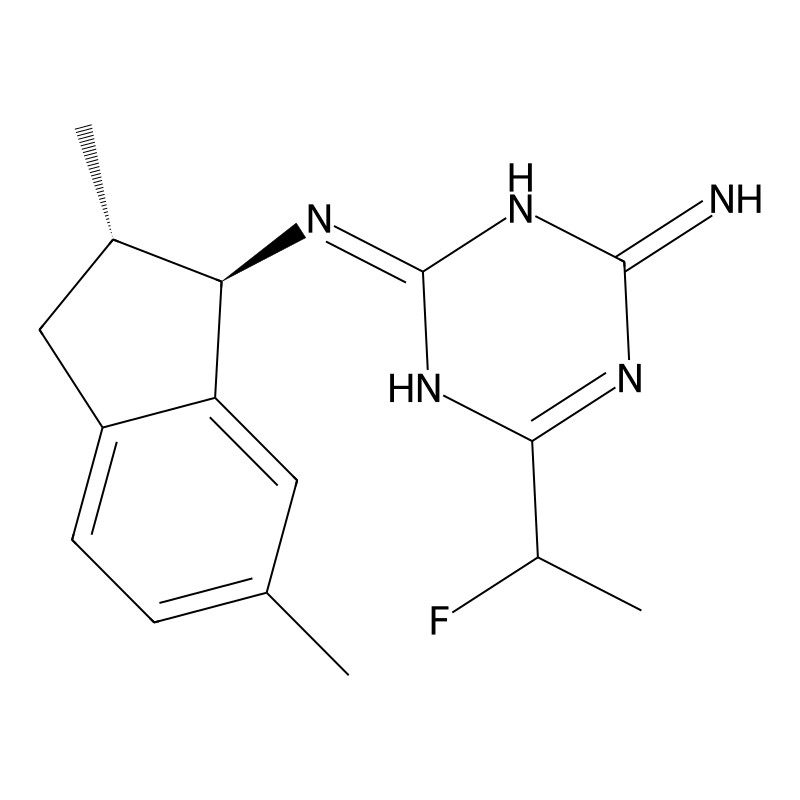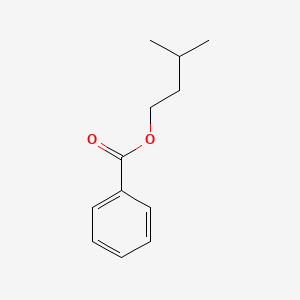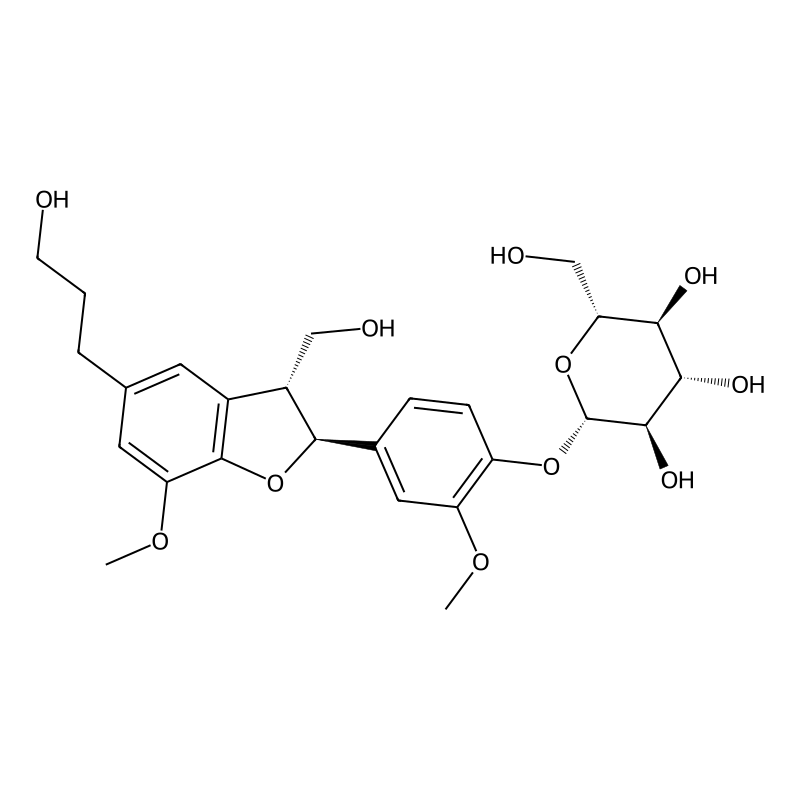Tris(pentafluorophenyl)borane
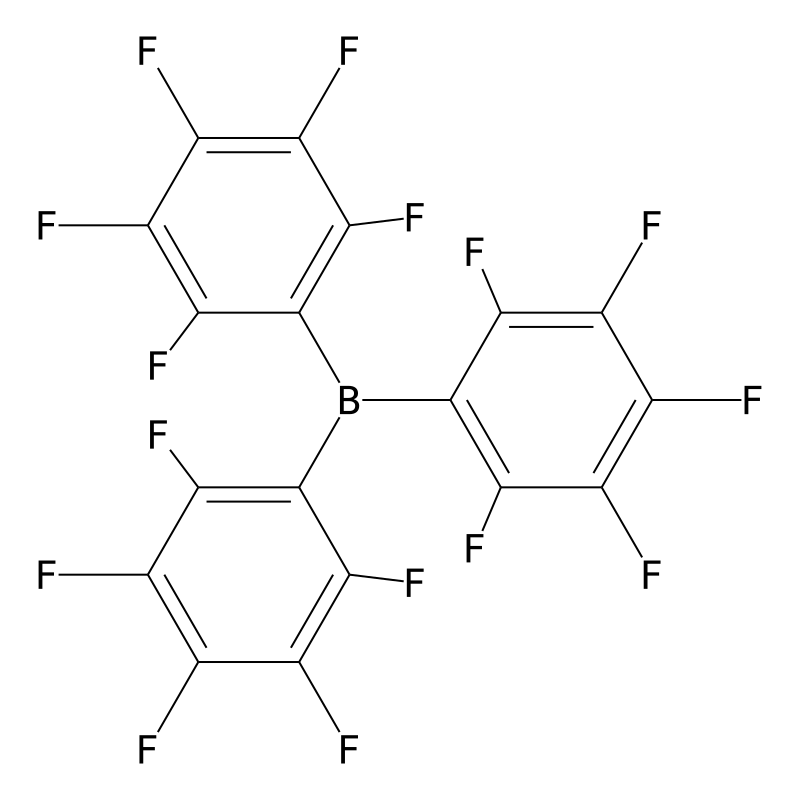
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Organometallic Complexes
B(C6F5)3 plays a crucial role in the synthesis of organometallic complexes, particularly those containing d0 transition metals. Its strong Lewis acidity facilitates the coordination of the metal center, activating it for further reactions. This property has led to the development of numerous catalysts for various organic transformations, including:
- Polymerization: B(C6F5)3 is used as a catalyst for the polymerization of olefins, leading to the production of commercially important polymers like polyethylene and polypropylene .
- Hydrosilylation: B(C6F5)3 catalyzes the reaction between aldehydes and hydrosilanes, forming silyl ethers, which are valuable intermediates in organic synthesis .
- C-H Activation: B(C6F5)3 can activate C-H bonds in various organic molecules, enabling the introduction of functional groups at specific positions. This approach is valuable for the synthesis of complex organic molecules .
Lewis Acid Catalysis
Beyond organometallic synthesis, B(C6F5)3 serves as a general Lewis acid catalyst for various organic reactions. Its high Lewis acidity and thermal stability make it suitable for a wide range of transformations, including:
- Friedel-Crafts reactions: B(C6F5)3 can activate electrophiles in Friedel-Crafts reactions, facilitating the acylation and alkylation of aromatic compounds .
- Diels-Alder reactions: B(C6F5)3 can promote Diels-Alder cycloadditions, which are crucial for the synthesis of complex cyclic molecules .
- Enantioselective catalysis: B(C6F5)3 can be combined with chiral ligands to achieve enantioselective catalysis, allowing the synthesis of optically pure compounds .
Immobilized Catalyst Systems
B(C6F5)3 finds application in the development of immobilized catalyst systems. Its ability to bind strongly to various inorganic supports, such as silica, allows for the creation of reusable catalysts. This approach offers several advantages, including:
- Ease of separation: The immobilized catalyst can be easily separated from the reaction mixture, simplifying product purification.
- Enhanced recyclability: The catalyst can be reused multiple times, reducing waste and cost.
- Improved stability: Immobilization can enhance the stability of the catalyst towards reaction conditions and air/moisture exposure.
Tris(pentafluorophenyl)borane is a unique chemical compound with the formula . It appears as a white, volatile solid and is characterized by its distinctive "paddle-wheel" structure, where three pentafluorophenyl groups are symmetrically attached to a central boron atom. This arrangement results in a planar boron core, contributing to its classification as an ideal Lewis acid due to its high thermal stability and the inertness of the boron-carbon bonds. Tris(pentafluorophenyl)borane exhibits remarkable resistance to degradation, maintaining stability at temperatures exceeding 200 °C and showing tolerance to both oxygen and moisture .
- Hydrometallation: It facilitates the addition of metal hydrides to unsaturated compounds.
- Alkylation Reactions: It acts as a catalyst in the formation of carbon-carbon bonds.
- Aldol-type Reactions: It promotes the condensation of carbonyl compounds.
- Hydrosilylation: Tris(pentafluorophenyl)borane catalyzes the reaction between silanes and carbonyl compounds, leading to silyl ethers .
Additionally, it can stabilize less favored tautomeric forms through adduct formation and is involved in unique reactions with early metal acetylide complexes, showcasing its ability to stabilize uncommon coordination geometries .
Tris(pentafluorophenyl)borane can be synthesized through several methods, with the most common involving the reaction of a Grignard reagent derived from bromopentafluorobenzene with boron trichloride:
This method highlights the efficacy of using pentafluorobenzene derivatives due to their stability and reactivity under controlled conditions. Alternative methods may include the use of lithium or other boron precursors, but these may present safety concerns due to their reactivity .
Tris(pentafluorophenyl)borane finds extensive applications across various fields:
- Catalysis: It is widely used as a catalyst in polymerization processes, particularly in Ziegler-Natta polymerization.
- Organic Synthesis: Its ability to activate Si-H bonds makes it valuable for synthesizing siloxanes and silyl ethers.
- Frustrated Lewis Pairs: It plays a crucial role in creating frustrated Lewis pairs, which are important for hydrogen activation processes .
- Material Science: The compound is utilized in developing silicone-based materials and polymers due to its unique reactivity profile .
Studies have shown that tris(pentafluorophenyl)borane interacts effectively with various Lewis bases. Its ability to form stable complexes with weak nucleophiles enhances its utility in catalytic processes. The compound's interactions with hydrosilanes have been particularly noted for facilitating Si-H bond activation, which opens avenues for transition-metal-free reduction processes in organic synthesis .
Moreover, research indicates that trace amounts of water can significantly affect its catalytic activity, highlighting the importance of reaction conditions in utilizing this compound effectively .
Several compounds share structural or functional similarities with tris(pentafluorophenyl)borane. Here are some notable examples:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| Tris(perfluoro-para-tolyl)borane | Stronger Lewis acid than tris(pentafluorophenyl)borane | Higher acidity due to electron-withdrawing effects |
| Pentafluorophenylboron halides | Halogenated derivatives of pentafluorophenylborane | Reactivity varies significantly based on halogen |
| Tris(phenyl)borane | Less reactive than tris(pentafluorophenyl)borane | Lacks fluorine substituents, leading to lower acidity |
| Tris(trifluoromethyl)borane | Similar structure but contains trifluoromethyl groups | Different electronic properties affecting reactivity |
These compounds illustrate the diverse reactivity profiles within boron chemistry and highlight how substituents can dramatically influence properties such as acidity and stability.
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
